(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
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Description
Scientific Research Applications
Antimicrobial Activity
Research has shown that piperidin-4-yl methanone derivatives exhibit antimicrobial properties. A study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which displayed significant antibacterial and antifungal activities against various pathogenic strains, highlighting the potential of similar compounds in antimicrobial research (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Another study conducted by Karthik et al. (2021) focused on the thermal, optical, and structural properties of a specific piperidin-4-yl methanone derivative. They employed single crystal X-ray diffraction and various spectroscopic techniques for characterization. The study also utilized theoretical calculations to support the experimental findings, offering insights into the material's stability and electronic properties (Karthik et al., 2021).
Synthetic Applications
In the realm of synthetic chemistry, piperidin-4-yl methanone derivatives are key intermediates. For example, Zheng Rui (2010) discussed a synthetic approach for preparing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the compound's potential as a versatile building block in organic synthesis (Zheng Rui, 2010).
properties
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(8-4-13)15(19)12-5-9-20-10-12/h2,6,12-13H,3-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLAYTIJOBFJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
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